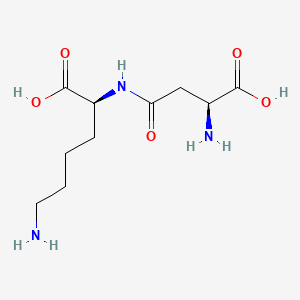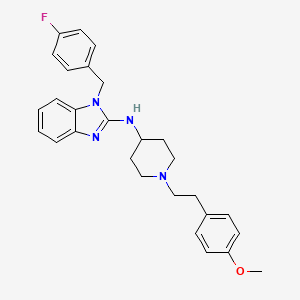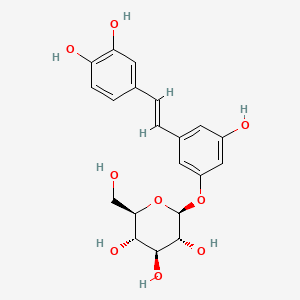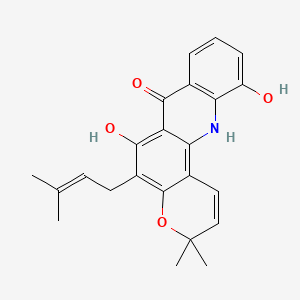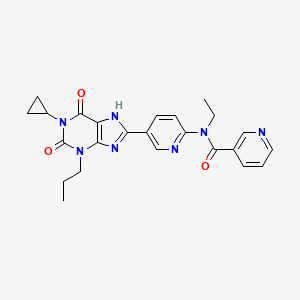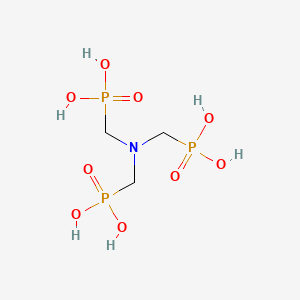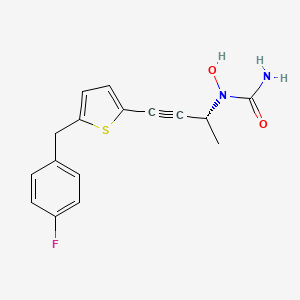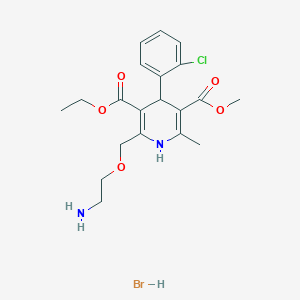
Amlodipine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amlodipine hydrobromide is a salt of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.
Wissenschaftliche Forschungsanwendungen
1. Endothelial Cell Dysfunction Treatment
Amlodipine has been found to restore endothelial dysfunction induced by irreversibly glycated low-density lipoproteins, an in vitro model mimicking the diabetic condition. This effect is achieved through its anti-oxidant and anti-inflammatory mechanisms, reducing oxidative and inflammatory stress in human endothelial cells (Toma et al., 2011).
2. Metabolism in Human Liver Microsomes
Amlodipine is metabolized primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative, a process mediated by CYP3A4/5 in human liver microsomes. This study provides insight into the metabolic pathways and enzymes involved in amlodipine metabolism (Zhu et al., 2014).
3. Neuropharmacological Properties
Amlodipine's neuropharmacological properties, such as its potential to protect against cerebral hypoperfusion, microinfarcts, and excitotoxic cell death, have been explored. However, a study found no measurable benefit in cognitive functioning in cocaine-dependent individuals (Turner et al., 2009).
4. Therapeutic Combination with Renin-Angiotensin System Blockers
While amlodipine is effective as a single antihypertensive agent, its efficacy increases when used in combination with other medications, such as renin-angiotensin system blockers. However, it is unlikely to replace hydrochlorothiazide in such combinations (Tejada et al., 2007).
5. Neuroprotective Effects in Parkinson’s Disease
Amlodipine shows potential as a neuroprotective agent in 6-OHDA lesioned rat models of Parkinson's Disease, alleviating neurodegeneration and restoring dopamine levels (Antony, 2014).
6. Antioxidant Effect in Hypertension Treatment
In stroke-prone spontaneously hypertensive rats, amlodipine demonstrated antioxidative effects in the brain, reducing oxidative stress and sympathetic nerve activity, which are beneficial in treating hypertension (Hirooka et al., 2006).
Eigenschaften
CAS-Nummer |
246852-09-5 |
|---|---|
Produktname |
Amlodipine hydrobromide |
Molekularformel |
C20H26BrClN2O5 |
Molekulargewicht |
489.8 g/mol |
IUPAC-Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide |
InChI |
InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H |
InChI-Schlüssel |
RVCDRXDQZIUQJA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amlodipine hydrobromide, Amlodipine HBr |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



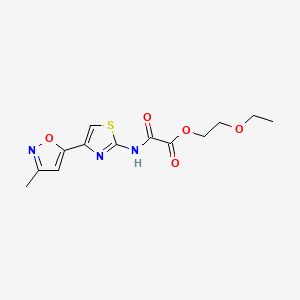
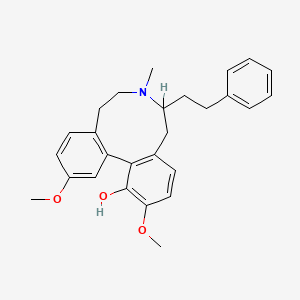
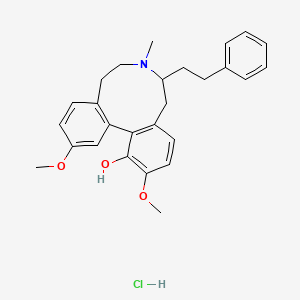
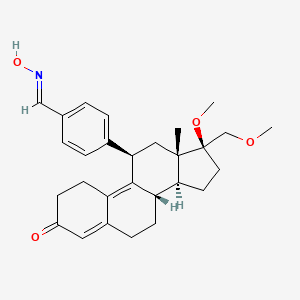
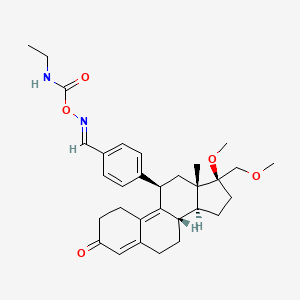
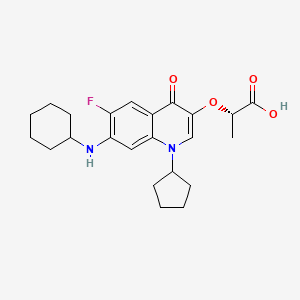
![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)
